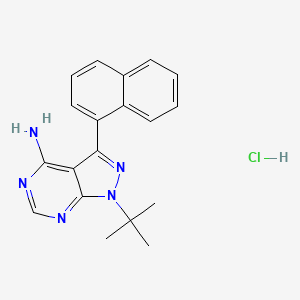

1-Naphthyl PP1 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several papers. For instance, the electrochemical polymerization of 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole to produce a novel polymer with electrochromic and fluorescent properties is discussed . Another study reports the template-free synthesis of poly(1-naphthylamine) using ferric chloride as an oxidant, with the presence of hydrochloric acid influencing the morphology of the resulting polymer . Additionally, the polymerization of 1-(1-naphthyl)-1-propyne using Nb and Ta catalysts to produce a new polymer with high thermal stability is described .

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are elucidated in several papers. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone reveals inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers . The structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone is also determined, showing a non-planar molecule with an intramolecular hydrogen bond .

Chemical Reactions Analysis

Chemical reactions involving naphthalene derivatives are explored in the context of synthesis and functionalization. The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, is achieved using stereoselective hydrolysis . Rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes to synthesize naphtho[1,8-bc]pyran derivatives is another example of a chemical reaction involving a naphthalene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are characterized in several studies. The electrochromic behavior of the polymer synthesized from 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole is described, with the polymer showing stable color changes in different redox states . The thermal stability and solubility of the polymer derived from 1-(1-naphthyl)-1-propyne are reported, with the polymer being able to form a free-standing film . The photochemical and electrochemical properties of naphthalene and perylene-containing polymers are also investigated, revealing good solubility and thermal stability .

Applications De Recherche Scientifique

Catalysis and Synthesis

1-Naphthylamine, a structural component of 1-Naphthyl PP1 hydrochloride, has been used in the synthesis of various compounds. For instance, it was involved in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts used for ketone reduction (Facchetti et al., 2016). These catalysts have applications in organic synthesis and industrial processes.

Corrosion Inhibition

Research has shown that poly(naphthylamine-formaldehyde), derived from naphthylamine, serves as an effective corrosion inhibitor for steel in hydrochloric acid solutions (Norouzi, Yousefi, & Nami, 2016). This has implications for material science and engineering, particularly in protecting metals from corrosive environments.

Polymer Science

In polymer science, 1-naphthylamine, a key component of 1-Naphthyl PP1 hydrochloride, has been used in the synthesis and study of various polymers. For example, the effects of dopant on the nanostructured morphology of poly(1-naphthylamine) were investigated, revealing insights into the material's structure and properties (Riaz, Ahmad, & Ashraf, 2007).

Electrochemical Applications

Electropolymerization studies involving 1-naphthylamine have been conducted to understand the structure of polymer films formed in this process. These studies are significant in electrochemistry and materials science, particularly for applications in coatings and electronic devices (Huang, Li, Lin, & Yu, 1995).

Environmental Remediation

Directed evolution of enzymes for enhanced 1-naphthol synthesis, using 1-naphthylamine derivatives, has implications in environmental remediation. This includes the degradation of pollutants like chlorinated ethenes in groundwater (Canada, Iwashita, Shim, & Wood, 2002).

Mécanisme D'action

Target of Action

1-Naphthyl PP1 hydrochloride is a selective inhibitor of the Src family of kinases . The primary targets of this compound include v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and the regulation of gene expression .

Mode of Action

1-Naphthyl PP1 hydrochloride interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This compound was developed to optimally inhibit v-Src-as1, a mutated form of v-Src, preferentially over the wild-type kinase .

Biochemical Pathways

The inhibition of these kinases by 1-Naphthyl PP1 hydrochloride affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to cell cycle arrest, while the inhibition of CAMK II can affect calcium signaling . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of Src family kinases by 1-Naphthyl PP1 hydrochloride can lead to various molecular and cellular effects. For example, it can block cell proliferation by inducing G2/M arrest . The specific effects can depend on the particular kinases that are inhibited and the specific cellular context.

Safety and Hazards

1-Naphthyl PP1 hydrochloride is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

Propriétés

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRSYUALPIALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl PP1 hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)